molecular formula C14H27NO B1476160 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol CAS No. 2098012-78-1

1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol

Cat. No.: B1476160
CAS No.: 2098012-78-1
M. Wt: 225.37 g/mol
InChI Key: CWEJUQPBLKCSDR-UHFFFAOYSA-N
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Description

1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis. The compound is characterized by the presence of a piperidine ring substituted with a 3,3,5-trimethylcyclohexyl group and a hydroxyl group at the third position.

Preparation Methods

The synthesis of 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol can be achieved through various synthetic routes. One common method involves the hydrogenation of isophorone to produce 3,3,5-trimethylcyclohexanol, which is then reacted with piperidine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol undergoes several types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a hydrocarbon.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like halides. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol has various applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-(3,3,5-Trimethylcyclohexyl)piperidin-3-ol can be compared with other piperidine derivatives, such as:

    Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.

    Cyclandelate: A vasodilator used in the treatment of peripheral vascular diseases.

    Homosalate: A sunscreen agent used in cosmetic formulations.

The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.

Properties

IUPAC Name

1-(3,3,5-trimethylcyclohexyl)piperidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO/c1-11-7-12(9-14(2,3)8-11)15-6-4-5-13(16)10-15/h11-13,16H,4-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWEJUQPBLKCSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)(C)C)N2CCCC(C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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